molecular formula C14H8ClNO5 B14379187 2-(Chlorocarbonyl)phenyl 2-nitrobenzoate CAS No. 89883-03-4

2-(Chlorocarbonyl)phenyl 2-nitrobenzoate

Katalognummer: B14379187
CAS-Nummer: 89883-03-4
Molekulargewicht: 305.67 g/mol
InChI-Schlüssel: SFXORGLPQJGLFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Chlorocarbonyl)phenyl 2-nitrobenzoate is an organic compound with the molecular formula C14H8ClNO5 It is a derivative of benzoic acid and features both a chlorocarbonyl group and a nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chlorocarbonyl)phenyl 2-nitrobenzoate typically involves the reaction of 2-nitrobenzoic acid with 2-(chlorocarbonyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Chlorocarbonyl)phenyl 2-nitrobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorocarbonyl group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols can react with the chlorocarbonyl group.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can reduce the nitro group.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester linkage.

Major Products Formed

    Aminobenzoates: Reduction of the nitro group yields aminobenzoate derivatives.

    Carboxylic Acids: Hydrolysis of the ester linkage produces the corresponding carboxylic acids.

Wissenschaftliche Forschungsanwendungen

2-(Chlorocarbonyl)phenyl 2-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Chlorocarbonyl)phenyl 2-nitrobenzoate involves its reactivity with nucleophiles The chlorocarbonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines or alcohols This reactivity can lead to the formation of various derivatives with potential biological activity

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Nitrobenzoic Acid: Lacks the chlorocarbonyl group but shares the nitrobenzoate structure.

    2-(Chlorocarbonyl)benzoic Acid: Contains the chlorocarbonyl group but lacks the nitro group.

    Phenyl 2-nitrobenzoate: Similar ester structure but without the chlorocarbonyl group.

Uniqueness

2-(Chlorocarbonyl)phenyl 2-nitrobenzoate is unique due to the presence of both the chlorocarbonyl and nitro groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological molecules, making it a valuable compound in various fields of research.

Eigenschaften

CAS-Nummer

89883-03-4

Molekularformel

C14H8ClNO5

Molekulargewicht

305.67 g/mol

IUPAC-Name

(2-carbonochloridoylphenyl) 2-nitrobenzoate

InChI

InChI=1S/C14H8ClNO5/c15-13(17)10-6-2-4-8-12(10)21-14(18)9-5-1-3-7-11(9)16(19)20/h1-8H

InChI-Schlüssel

SFXORGLPQJGLFA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.